molecular formula C37H39NO4 B12290817 1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one

1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one

Cat. No.: B12290817
M. Wt: 561.7 g/mol
InChI Key: CCIWVEMVBWEMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RPR 100893 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents .

Industrial Production Methods

Industrial production of RPR 100893 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

RPR 100893 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

RPR 100893 has a wide range of applications in scientific research:

    Chemistry: Used to study the binding and inhibition of the NK1 receptor.

    Biology: Investigates the role of substance P in neurogenic inflammation and pain modulation.

    Medicine: Explores potential therapeutic applications for conditions like migraine, cluster headaches, and other pain-related disorders.

    Industry: Utilized in the development of new drugs targeting the NK1 receptor

Mechanism of Action

RPR 100893 exerts its effects by binding to the NK1 receptor, thereby blocking the action of substance P. This inhibition prevents the neurogenic plasma protein extravasation and reduces inflammation and pain. The molecular targets include the NK1 receptor, and the pathways involved are primarily related to neurogenic inflammation and pain signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RPR 100893 stands out due to its high affinity for the NK1 receptor and its effectiveness in reducing neurogenic inflammation and pain. Unlike some other NK1 receptor antagonists, RPR 100893 has shown promising results in preclinical studies, making it a valuable tool for scientific research .

Properties

Molecular Formula

C37H39NO4

Molecular Weight

561.7 g/mol

IUPAC Name

1-[4-hydroxy-4-(2-methoxyphenyl)-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C37H39NO4/c1-26(29-18-10-12-20-33(29)41-2)35(39)38-24-31-32(25-38)37(40,30-19-11-13-21-34(30)42-3)23-22-36(31,27-14-6-4-7-15-27)28-16-8-5-9-17-28/h4-21,26,31-32,40H,22-25H2,1-3H3

InChI Key

CCIWVEMVBWEMCY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O

Origin of Product

United States

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